molecular formula C6H12N2O3*HCl B613045 (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride CAS No. 70830-50-1

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride

Cat. No.: B613045
CAS No.: 70830-50-1
M. Wt: 160,17*36,45 g/mole
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Description

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3. It is a derivative of glutamic acid and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-glutamic acid.

    Protection of Functional Groups: The amino and carboxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted side reactions.

    Formation of Intermediate: The protected intermediate is then subjected to a series of chemical reactions, including esterification and amidation, to introduce the desired functional groups.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and substituted compounds.

Scientific Research Applications

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 4,5-diamino-5-oxopentanoate
  • (S)-ethyl 4,5-diamino-5-oxopentanoate
  • (S)-propyl 4,5-diamino-5-oxopentanoate

Uniqueness

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its methyl ester group provides different reactivity compared to other similar compounds, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJYPWQHBLMCCU-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704832
Record name Methyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70830-50-1
Record name Methyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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